synthesis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide
synthesis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide
Synthesis and Mechanistic Evaluation of 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide
Introduction and Rationale
The 2,4-dinitrobenzamide scaffold is a privileged structure in medicinal chemistry and drug development, most notably recognized for its role in hypoxia-activated prodrugs. Compounds such as CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) are bioactivated by human NAD(P)H quinone oxidoreductase 2 (NQO2) into potent alkylating agents within tumor microenvironments[1][2].
The synthesis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (commonly referred to as N,N-diallyl-2,4-dinitrobenzamide) introduces a terminal diene system to this biologically relevant core. The incorporation of the N,N-diallyl moiety provides a versatile synthetic handle for downstream functionalization, such as ring-closing metathesis (RCM) to form specialized heterocyclic systems, or thiol-ene click chemistry for targeted drug delivery conjugations.
This whitepaper details a robust, self-validating synthetic protocol for this compound via nucleophilic acyl substitution, emphasizing the mechanistic causality behind the reaction conditions required to handle highly electron-deficient aromatic systems safely and efficiently[3].
Physicochemical Data
The following table summarizes the theoretical and physical parameters of the target compound and its primary precursor to inform stoichiometric calculations and analytical validation.
| Property | 2,4-Dinitrobenzoyl Chloride (Precursor) | N,N-diallyl-2,4-dinitrobenzamide (Target) |
| Molecular Formula | C₇H₃ClN₂O₅ | C₁₃H₁₃N₃O₅ |
| Molecular Weight | 230.56 g/mol | 291.26 g/mol |
| Appearance | Yellow to brown crystalline solid | Pale yellow solid/oil |
| Electrophilicity | Extremely High (Moisture Sensitive) | N/A (Stable Amide) |
| Key Reactivity | Acylating agent; exothermic hydrolysis | Terminal alkene reactivity |
Mechanistic Pathway
The synthesis relies on the reaction between 2,4-dinitrobenzoyl chloride and diallylamine. The two strongly electron-withdrawing nitro groups on the aromatic ring significantly increase the electrophilicity of the carbonyl carbon. While this accelerates the nucleophilic attack by the secondary amine, it also makes the acyl chloride highly susceptible to competitive hydrolysis by ambient moisture, necessitating strictly anhydrous conditions.
Mechanistic workflow for the synthesis of N,N-diallyl-2,4-dinitrobenzamide via acyl substitution.
Experimental Methodology
Note: This protocol must be executed in a professional laboratory environment within a certified fume hood. 2,4-dinitro aromatic compounds can be highly reactive, and acyl chlorides are corrosive lachrymators[3].
Reagents Required:
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2,4-Dinitrobenzoyl chloride (1.0 equiv, 10.0 mmol, 2.30 g)
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Diallylamine (1.1 equiv, 11.0 mmol, 1.36 mL)
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Triethylamine (TEA) (1.5 equiv, 15.0 mmol, 2.09 mL)
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Anhydrous Dichloromethane (DCM) (40 mL)
Step-by-Step Protocol & Causality:
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System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of dry nitrogen or argon.
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Causality: The highly electrophilic nature of 2,4-dinitrobenzoyl chloride makes it prone to rapid hydrolysis into 2,4-dinitrobenzoic acid in the presence of atmospheric moisture, which would terminate the reaction and reduce the yield.
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Substrate Dissolution: Dissolve 2,4-dinitrobenzoyl chloride (2.30 g) in 30 mL of anhydrous DCM under inert atmosphere.
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Base Addition: Add triethylamine (2.09 mL) via syringe.
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Causality: TEA acts as a non-nucleophilic acid scavenger. As the amide bond forms, HCl is generated. Without a scavenger, the HCl would protonate the unreacted diallylamine, rendering it non-nucleophilic and halting the reaction at 50% conversion.
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Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
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Causality: The reaction between acyl chlorides and amines is highly exothermic[3]. Cooling prevents localized boiling of the solvent and suppresses the formation of unwanted side products or degradation of the dinitroaromatic ring.
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Amine Addition: Prepare a solution of diallylamine (1.36 mL) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.
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Reaction Propagation: Remove the ice bath after the addition is complete. Allow the reaction mixture to warm to room temperature (approx. 20–25 °C) and stir for 4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 7:3 v/v) until the starting material spot disappears.
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Quenching and Workup:
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Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
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Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
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Wash the combined organic layers with 1M HCl (20 mL) to remove any unreacted diallylamine and TEA.
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Wash the organic layer with brine (30 mL) to reduce water content, then dry over anhydrous magnesium sulfate (MgSO₄).
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Isolation: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to yield the pure 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide.
Analytical Validation (Expected Data)
To ensure the trustworthiness of the synthesis, the isolated compound must be validated.
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¹H NMR (400 MHz, CDCl₃): Expected to show distinct aromatic protons for the 2,4-dinitro substituted ring (typically a doublet for H-3, doublet of doublets for H-5, and a doublet for H-6 shifted downfield due to the nitro groups). The diallyl moiety will present complex multiplets in the alkene region (~5.1-5.3 ppm for terminal =CH₂, ~5.7-5.9 ppm for internal -CH=) and broad singlets/multiplets for the N-CH₂ protons (~3.9-4.2 ppm), which may exhibit restricted rotation around the amide bond leading to rotameric signal splitting.
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LC-MS (ESI+): Expected m/z [M+H]⁺ = 292.1.
References
1.[1] Knox, R. J., et al. "Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2: A Novel Co-substrate-mediated Antitumor Prodrug Therapy." Cancer Research (AACR Journals), 2000. URL:[Link] 2.[2] Knox, R. J., et al. "Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2: a novel co-substrate-mediated antitumor prodrug therapy." PubMed (NIH), 2000. URL:[Link] 3.[3] Bretherick, L. "Bretherick's Handbook Of Reactive Chemical Hazards." VDOC.PUB, 2017. URL:[Link]
